4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
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Overview
Description
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 6th position of the pyrrolo[2,3-b]pyridine ring system. It is a significant compound in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the iodination of 1H-pyrrolo[2,3-b]pyridin-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyrrolo[2,3-b]pyridine ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Ketones or aldehydes formed from the oxidation of the hydroxyl group.
Reduction Products: Deiodinated compounds or reduced derivatives.
Scientific Research Applications
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial in its potential therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridin-4-ol
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Uniqueness
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the hydroxyl group at the 6th position enhances its potential for hydrogen bonding and interaction with biological targets, contributing to its pharmacological properties .
Properties
IUPAC Name |
4-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAYWMDFFLPZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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